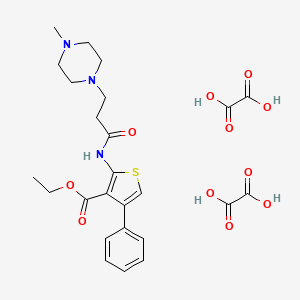
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes which provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The parent pyrazole has hydrogen atoms attached to the carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-d]pyrimidines serve as purine analogs and exhibit various biological activities, including:
- Anti-inflammatory properties : These compounds have been investigated for their anti-inflammatory effects .
- Antiproliferative activity : Some derivatives show promise as antiproliferative agents .
- Antifungal properties : Certain 1H-pyrazolo[3,4-d]pyrimidines exhibit antifungal activity .
Synthesis and Structure
The compound 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is synthesized via nucleophilic substitution. Specifically, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of this compound is confirmed through elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis.
Potential Applications
Let’s explore six unique applications:
a. Anticancer Activity: Given the promising antiproliferative properties of related 1H-pyrazolo[3,4-d]pyrimidines, further investigation into the anticancer potential of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is warranted. Researchers can explore its effects on cancer cell lines and potential mechanisms of action.
b. Anti-Inflammatory Agents: Considering the compound’s anti-inflammatory activity, it could be explored as a novel anti-inflammatory agent. In vitro and in vivo studies can assess its efficacy in modulating inflammatory pathways.
c. Antifungal Properties: Given the antifungal activity observed in related compounds, researchers can investigate whether 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride exhibits similar effects against fungal pathogens.
d. Purine Analog: As a purine analog, this compound may interact with purine receptors or enzymes involved in purine metabolism. Its potential as a therapeutic agent in purine-related disorders (such as gout or certain cancers) warrants exploration.
e. Structure-Activity Relationship (SAR) Studies: Researchers can synthesize analogs of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride with varying substituents to explore SAR. Understanding how different modifications affect biological activity can guide drug design.
f. Target Identification: Identifying specific molecular targets (enzymes, receptors, or proteins) that interact with this compound is crucial. Techniques like affinity chromatography or proteomics can aid in target identification.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVPSXRDCZCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)
![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)



![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)
![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)
![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)
![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)